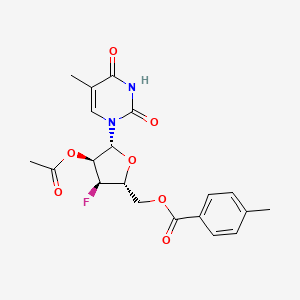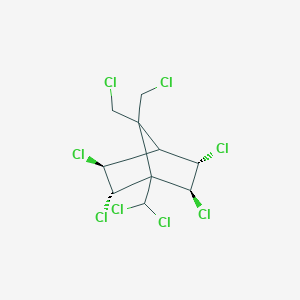
Toxaphene Parlar-No. 40 ca.1 microg/mL in Cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Toxaphene Parlar-No. 40 ca.1 microgram per milliliter in Cyclohexane is a reference standard used primarily in environmental testing. It is a solution of Toxaphene, a complex mixture of chlorinated bornanes and camphenes, dissolved in Cyclohexane. Toxaphene was widely used as an insecticide but has since been banned in many countries due to its persistence in the environment and potential health risks .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Toxaphene is synthesized through the chlorination of camphene, a naturally occurring terpene. The reaction involves the addition of chlorine gas to camphene under controlled conditions, typically in the presence of a catalyst such as ferric chloride. The process results in a mixture of over 670 different chlorinated compounds, with Toxaphene Parlar-No. 40 being one of the specific congeners .
Industrial Production Methods
Industrial production of Toxaphene involves large-scale chlorination reactors where camphene is continuously fed and chlorinated. The reaction conditions, such as temperature and chlorine concentration, are carefully controlled to ensure the desired degree of chlorination. The resulting mixture is then purified and standardized to obtain specific congeners like Toxaphene Parlar-No. 40 .
Analyse Chemischer Reaktionen
Types of Reactions
Toxaphene Parlar-No. 40 undergoes various chemical reactions, including:
Oxidation: Toxaphene can be oxidized to form chlorinated alcohols and ketones.
Reduction: Reduction reactions can lead to the formation of less chlorinated compounds.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Chlorinated alcohols and ketones.
Reduction: Less chlorinated hydrocarbons.
Substitution: Halogenated derivatives with different halogens or functional groups.
Wissenschaftliche Forschungsanwendungen
Toxaphene Parlar-No. 40 is used in various scientific research applications, including:
Environmental Chemistry: As a reference standard for the analysis of environmental samples to monitor pollution levels.
Toxicology: Studying the toxic effects of Toxaphene on different organisms.
Analytical Chemistry: Calibration of analytical instruments and validation of analytical methods.
Biology and Medicine: Investigating the biological effects and potential health risks associated with exposure to Toxaphene.
Wirkmechanismus
Toxaphene exerts its effects primarily through interaction with the nervous system. It acts as a neurotoxin by disrupting the normal function of ion channels in nerve cells, leading to hyperexcitation and eventual paralysis. The molecular targets include sodium and potassium channels, which are essential for the propagation of nerve impulses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Toxaphene Parlar-No. 62: Another congener of Toxaphene with a different degree of chlorination.
Toxaphene Parlar-No. 69: A congener with a unique chlorination pattern.
Toxaphene Parlar-No. 26: Differing in the position and number of chlorine atoms.
Uniqueness
Toxaphene Parlar-No. 40 is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other congeners, it may exhibit different levels of toxicity and environmental persistence .
Eigenschaften
Molekularformel |
C10H10Cl8 |
|---|---|
Molekulargewicht |
413.8 g/mol |
IUPAC-Name |
(2S,3S,5S,6S)-2,3,5,6-tetrachloro-7,7-bis(chloromethyl)-1-(dichloromethyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H10Cl8/c11-1-9(2-12)3-4(13)6(15)10(9,8(17)18)7(16)5(3)14/h3-8H,1-2H2/t3?,4-,5-,6+,7+,10?/m0/s1 |
InChI-Schlüssel |
JSAXRODSTJFHRO-GSSUXGFISA-N |
Isomerische SMILES |
C(C1(C2[C@@H]([C@H](C1([C@@H]([C@H]2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl |
Kanonische SMILES |
C(C1(C2C(C(C1(C(C2Cl)Cl)C(Cl)Cl)Cl)Cl)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


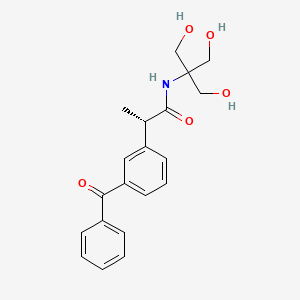
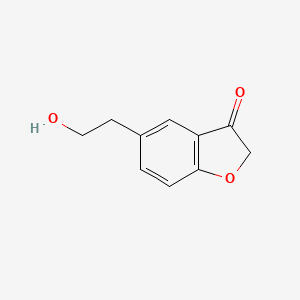
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)
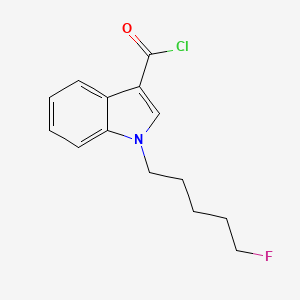

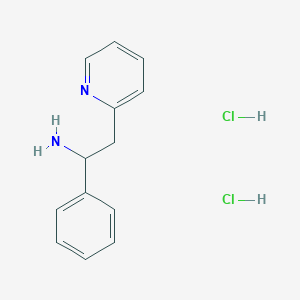
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-ylcarbonyl Darunavir](/img/structure/B13435146.png)
![Tert-butyl3-[(1-aminocyclopropyl)methyl]azetidine-1-carboxylate](/img/structure/B13435149.png)

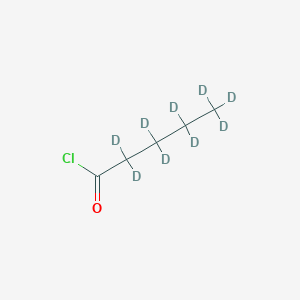
![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
